(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
Description
The compound (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone (hereafter referred to as Compound A) is a quinoline derivative featuring a chloro substituent at position 6, a substituted amino group at position 4 (linked to a 3,4-dimethoxyphenethyl chain), and a morpholine-4-carbonyl group at position 2. The morpholine moiety enhances solubility and bioavailability, while the chloro and dimethoxyphenyl groups may influence target binding and metabolic stability .
Properties
IUPAC Name |
[6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-30-21-6-3-16(13-22(21)31-2)7-8-26-23-18-14-17(25)4-5-20(18)27-15-19(23)24(29)28-9-11-32-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXUEHYURKDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Dimethoxyphenyl Ethylamine Moiety: This step involves the nucleophilic substitution reaction where the ethylamine derivative reacts with the chloro-substituted quinoline.
Formation of the Morpholin-4-yl Methanone Group: The final step involves the reaction of the intermediate with morpholine and a suitable acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be useful in the development of new drugs.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization offer opportunities for creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Modifications
The structural analogs of Compound A share the quinoline scaffold but differ in substituents, which critically affect their physicochemical and biological properties. Below is a comparative analysis (Table 1):
Table 1 : Structural comparison of Compound A with analogs.
Pharmacological and Physicochemical Differences
- Lipophilicity and Solubility: The morpholine group in Compound A improves aqueous solubility compared to acetyl or p-tolyl substituents in analogs .
- Binding Affinity: Quinoline derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit stronger interactions with hydrophobic enzyme pockets. For example, the 6-Cl in Compound A may enhance binding to kinase targets compared to methoxy or methyl groups in analogs .
- Synthetic Accessibility: Compound A requires multi-step synthesis involving coupling of the phenethylamine and morpholine moieties, similar to methods described for analogs in . By contrast, methoxy-substituted quinolines (e.g., ) are synthesized via simpler one-pot strategies .
Methodological Considerations for Structural Comparison
Quantitative similarity assessments using Tanimoto coefficients (ranging 0–1) or graph-based algorithms (e.g., subgraph isomorphism detection) are critical for evaluating structural overlap . For example:
- Compound A vs. : High similarity (Tanimoto >0.7) due to shared quinoline core and dimethoxyphenyl group.
- Compound A vs. : Moderate similarity (Tanimoto ~0.5) due to divergent substituents at positions 3 and 4.
Biological Activity
The compound (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone, with the CAS number 1326930-09-9, is a synthetic organic molecule belonging to the quinoline class. Its structure features a chloro group at position 6, an ethylamine substituent, and a morpholine moiety, indicating potential biological activity in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂O₄ |
| Molecular Weight | 455.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- MDM2 Inhibition : The compound has been studied for its ability to inhibit Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. MDM2 overexpression is commonly associated with various cancers. Studies indicate that this compound binds to MDM2 with a high affinity (Ki < 1 nM), suggesting significant potential as an anticancer agent .
- Cellular Activity : In vitro studies demonstrate that the compound effectively inhibits the growth of cancer cell lines such as SJSA-1 (osteosarcoma) with an IC50 value of approximately 190 nM. Furthermore, in vivo models show that it can achieve tumor regression in xenograft models .
- DNA Intercalation : The structural characteristics of quinoline derivatives suggest that they may intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells .
In Vitro Efficacy
The efficacy of this compound has been evaluated across several cancer cell lines:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| SJSA-1 | 190 | Osteosarcoma cell line |
| LNCaP | 38 | Prostate cancer |
| HCT116 | 104 | Colon cancer |
These results indicate that the compound exhibits potent antiproliferative effects across various types of cancer cells.
In Vivo Studies
In animal models, the compound demonstrated dose-dependent inhibition of tumor growth. Notably, administration at 100 mg/kg resulted in partial tumor regression over a treatment period of two weeks . This suggests promising therapeutic potential for further development.
Case Studies
Recent studies have highlighted the effectiveness of this compound in combination therapies. For instance:
- Combination with Chemotherapeutics : When used alongside standard chemotherapeutic agents, it has shown enhanced efficacy in overcoming drug resistance in certain cancer types.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
